A-196 is classified as a chemical probe used in biological research to study the functions of protein lysine methyltransferases. These enzymes are involved in various physiological processes, including transcription regulation and DNA damage repair. The identification of A-196 as a selective inhibitor allows researchers to explore the implications of histone methylation on cellular processes .
The synthesis of A-196 involves several chemical reactions that typically require advanced organic synthesis techniques. While specific details on the synthesis of A-196 are not widely published, compounds of similar classes often utilize methodologies such as:
The synthetic route must ensure that the final product maintains its biological activity and selectivity towards SUV4-20 enzymes .
A-196 has a complex molecular structure that contributes to its function as an inhibitor. Although detailed structural data is often proprietary or unpublished, compounds in this category typically feature:
The precise three-dimensional arrangement of atoms within A-196 is crucial for its binding affinity and selectivity towards SUV420H1 and SUV420H2 .
A-196 primarily acts through competitive inhibition, where it competes with substrate molecules for binding to the active site of SUV4-20 enzymes. This mechanism leads to:
The mechanism by which A-196 exerts its effects involves several key processes:
Research indicates that treatment with A-196 can lead to significant changes in cellular behavior following ionizing radiation exposure, highlighting its potential as a tool for studying epigenetic regulation .
While specific physical properties of A-196 are not extensively documented in public literature, compounds within this class typically exhibit:
Understanding these properties is essential for optimizing experimental conditions when using A-196 in research settings.
A-196 serves important roles in various scientific applications:
A-196 (6,7-Dichloro-N-cyclopentyl-4-(4-pyridinyl)-1-phthalazinamine) is a small-molecule inhibitor with the chemical formula C₁₈H₁₆Cl₂N₄ and a molecular weight of 359.25 g/mol [1] [7]. Its structure features a bicyclic phthalazine core linked to a pyridinyl group and a cyclopentylamine moiety. The compound exhibits moderate lipophilicity (cLogP: 5.04) and low water solubility, typically requiring solubilization in DMSO (15 mg/mL) or ethanol (12 mg/mL) for in vitro applications [1] [2]. The high-resolution crystal structure of A-196 bound to SUV420H1 (PDB: 5CPR) reveals its occupation of the histone peptide-binding cleft, forming critical hydrogen bonds with residues like Asp169 and Tyr182 via its pyridinyl and cyclopentylamine groups [4].
Table 1: Chemical and Physical Properties of A-196
Property | Value | Source |
---|---|---|
IUPAC Name | 6,7-Dichloro-N-cyclopentyl-4-(pyridin-4-yl)phthalazin-1-amine | [7] |
Molecular Formula | C₁₈H₁₆Cl₂N₄ | [1] [2] |
Molecular Weight | 359.25 g/mol | [1] |
Solubility in DMSO | 15 mg/mL (41.75 mM) | [1] |
X-ray Crystallography (PDB) | 5CPR (Resolution: 2.22 Å) | [4] |
A-196 functions as a potent, substrate-competitive inhibitor of the histone methyltransferases SUV420H1 (KMT5B) and SUV420H2 (KMT5C), which catalyze di- and trimethylation of histone H4 lysine 20 (H4K20) [2] [4]. Biochemical assays demonstrate exceptional inhibitory activity against SUV420H1 (IC₅₀ = 25 nM) and SUV420H2 (IC₅₀ = 144 nM), with >100-fold selectivity over 29 other methyltransferases, including PR-SET7 (KMT5A) and enzymes targeting H3K4, H3K9, H3K27, and H3K79 [1] [6] [7]. This selectivity arises from A-196’s precise mimicry of the H4K20me1 peptide substrate, competitively blocking S-adenosylmethionine (SAM)-dependent methylation [4]. Cellular efficacy is observed at concentrations as low as 0.3 μM, where it globally reduces H4K20me2/me3 levels while increasing H4K20me1 [2] [6].
Table 2: Selectivity Profile of A-196
Target | IC₅₀ (nM) | Selectivity vs. Other PKMTs |
---|---|---|
SUV420H1 (KMT5B) | 25 | >100-fold |
SUV420H2 (KMT5C) | 144 | >100-fold |
PR-SET7 (KMT5A) | >10,000 | Not inhibited |
Other HMTs* | >10,000 | No significant activity |
*HMTs: Histone methyltransferases (tested panel of 29 enzymes) [6] [7].
Histone H4 lysine 20 methylation (H4K20me) is a fundamental epigenetic mark regulating chromatin architecture and genomic stability. Its methylation states—mono- (me1), di- (me2), and trimethylation (me3)—are catalyzed by distinct enzymes:
H4K20me3 constitutes ~5% of total H4K20 methylation and is a hallmark of silenced heterochromatin. Loss of H4K20me3 is a common feature in cancers (e.g., renal cell carcinoma, lung cancer), correlating with aberrant expression of oncogenes and repetitive elements [6] [8] [9]. SUV4-20 enzymes are recruited to heterochromatin via HP1β, which binds H3K9me3—a mechanism ensuring spatial restriction of H4K20me3 [9].
Table 3: Biological Functions of H4K20 Methylation States
Modification | Catalytic Enzyme | Genomic Localization | Primary Functions | |
---|---|---|---|---|
H4K20me1 | KMT5A (PR-SET7) | Active gene promoters | DNA replication initiation | |
H4K20me2 | KMT5B (SUV420H1) | DNA damage sites, heterochromatin | DNA repair, replication licensing | |
H4K20me3 | KMT5C (SUV420H2) | Telomeres, repetitive elements | Heterochromatin silencing, genomic stability | [5] [9] |
SUV4-20-mediated H4K20me2/me3 is critical for non-homologous end joining (NHEJ), a dominant DNA double-strand break (DSB) repair pathway. H4K20me2 serves as a direct binding site for the Tudor domain of 53BP1, a DNA damage response (DDR) protein [3] [6]. Upon ionizing radiation, 53BP1 accumulates at DSBs via H4K20me2 recognition, promoting chromatin synapsis and NHEJ activation [3] [6]. A-196 disrupts this process by depleting H4K20me2/me3, leading to:
This mechanistic insight establishes A-196 as a first-in-class chemical probe for dissecting the epigenetic control of DNA repair, with implications for cancer therapy targeting DDR-deficient tumors [3] [6].
Compound Synonyms:
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